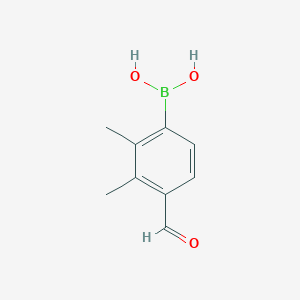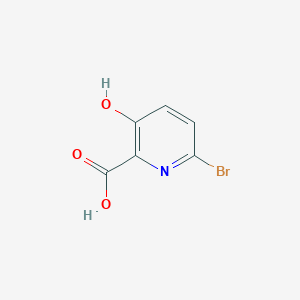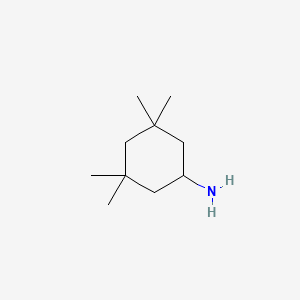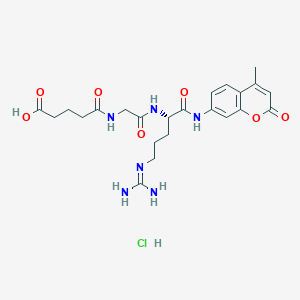![molecular formula C8H10IN5 B1343987 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862730-04-9](/img/structure/B1343987.png)
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
概述
描述
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8H10IN5. It is a derivative of pyrazolo[3,4-d]pyrimidine, a structure known for its biological activity and potential therapeutic applications .
作用机制
Target of Action
The primary target of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the FLT3 kinase . This kinase plays a crucial role in the proliferation and survival of certain types of cells, particularly those involved in hematopoiesis, the process of forming blood cellular components .
Mode of Action
This compound acts as a potent inhibitor of FLT3 kinase . By binding to this kinase, it inhibits its activity, leading to a decrease in the proliferation of cells that rely on this kinase for growth and survival .
Biochemical Pathways
The inhibition of FLT3 kinase by this compound affects several downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which is involved in cell growth .
Result of Action
The result of the action of this compound is a decrease in the proliferation of cells that rely on FLT3 kinase for growth and survival . This makes it a potential therapeutic agent for conditions characterized by overactive FLT3 kinase, such as FLT3-ITD positive acute myeloid leukemia .
生化分析
Biochemical Properties
3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with enzymes such as FLT3 kinase, which is involved in the regulation of cell growth and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other proteins and biomolecules, modulating their functions and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting key signaling pathways such as the FLT3-ITD pathway . This disruption leads to changes in gene expression profiles and metabolic activities, ultimately affecting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3 kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of signaling cascades that promote cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, further modulating their activities and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air may lead to its degradation, potentially reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 kinase activity and suppresses tumor growth in cancer models . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may sequester the compound, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with FLT3 kinase predominantly occurs in the cytoplasm, where it inhibits the enzyme’s activity and modulates downstream signaling pathways. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the iodination of a pyrazolo[3,4-d]pyrimidine precursor. One common method includes the reaction of 3H-pyrazolo[3,4-d]pyrimidin-4-amine with n-iodo-succinamide in dimethylformamide (DMF) at 80°C under an argon atmosphere . The resulting product is then purified through filtration and rinsing with cold ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反应分析
Types of Reactions
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution: Reagents like potassium carbonate and 2-bromopropane in DMF at elevated temperatures.
Coupling: Palladium catalysts and alkyne linkers under suitable conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with an alkyne linker can yield various functionalized derivatives .
科学研究应用
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its kinase inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
相似化合物的比较
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
3-Iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its isopropyl group also contributes to its distinct chemical properties and potential biological activities .
属性
IUPAC Name |
3-iodo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN5/c1-4(2)14-8-5(6(9)13-14)7(10)11-3-12-8/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULUFUHMFFLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648005 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862730-04-9 | |
| Record name | 3-Iodo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)










